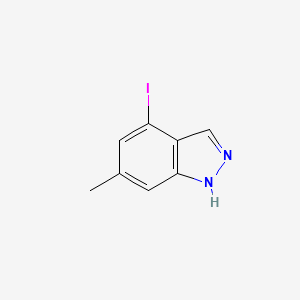

4-Iodo-6-methyl-1H-indazole

Description

Significance of Indazole Heterocycles in Contemporary Chemical Research

Indazole derivatives are recognized as a "privileged structure" in medicinal chemistry due to their ability to interact with a wide range of biological targets. pnrjournal.com They are integral components of various therapeutic agents, including anti-inflammatory drugs, anti-cancer treatments, and agents targeting the central nervous system. nih.govcornell.eduaustinpublishinggroup.com For instance, drugs like Axitinib, Entrectinib, and Niraparib, which are used in cancer therapy, all feature the indazole core. nih.gov The broad spectrum of pharmacological activities associated with indazoles has spurred extensive research into the synthesis and functionalization of this heterocyclic system. nih.govaustinpublishinggroup.com

The development of novel synthetic methodologies to access diverse indazole derivatives remains an active area of research. bohrium.com These efforts are driven by the need for more efficient and selective routes to these valuable compounds, which are often challenging to synthesize with high yields. nih.gov

Overview of Indazole Tautomerism and Regioisomeric Considerations

A key feature of the indazole system is the existence of tautomers, primarily the 1H- and 2H-forms, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. nih.gov This tautomerism significantly influences the chemical reactivity, physical properties, and biological activity of indazole derivatives. nih.gov

1H-Indazole and 2H-Indazole Tautomeric Forms and Relative Energetic Stability

In the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govwuxibiology.comchemicalbook.com Theoretical calculations and experimental studies have consistently shown that 1H-indazole is the predominant form. wuxibiology.comresearchgate.netrsc.org The energy difference between the two tautomers is reported to be in the range of 3.6 to 5.3 kcal/mol, favoring the 1H-form. chemicalbook.comresearchgate.netrsc.org This stability is attributed to greater aromaticity in the 1H-tautomer compared to the quinoid-like structure of the 2H-tautomer. researchgate.net

The relative stability of these tautomers can be influenced by various factors, including the solvent and the nature of substituents on the indazole ring.

Influence of Substitution on Tautomeric Equilibria and Reactivity

The presence of substituents on the indazole ring can significantly alter the tautomeric equilibrium. researchgate.net Electron-withdrawing groups and electron-donating groups can differentially stabilize one tautomer over the other through inductive and mesomeric effects. For example, an electron-withdrawing group at the 4-position can stabilize the 2H-tautomer.

Substituents also play a crucial role in directing the regioselectivity of reactions such as N-alkylation. The steric and electronic properties of substituents at various positions on the indazole ring can influence whether alkylation occurs at the N-1 or N-2 position. d-nb.infobeilstein-journals.org For instance, bulky substituents at the C-3 position can favor N-1 alkylation. beilstein-journals.org

Evolution of Indazole Synthetic Strategies in Academic Literature

The synthesis of indazoles has evolved significantly over the years, with numerous methods developed to construct this important heterocyclic scaffold. bohrium.combenthamdirect.com Classical methods often involve the condensation of hydrazine (B178648) derivatives with appropriate precursors. researchgate.net More contemporary approaches utilize transition-metal-catalyzed cross-coupling reactions, which have greatly expanded the scope and efficiency of indazole synthesis. bohrium.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFRLDVJQLROAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646505 | |

| Record name | 4-Iodo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-25-8 | |

| Record name | 4-Iodo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations of Indazole Functionalization

Elucidation of C-I Bond Formation Mechanisms in Indazole Systems

The introduction of an iodine atom onto the indazole scaffold, as seen in 4-iodo-6-methyl-1H-indazole, can be achieved through various methods. The specific position of the iodine on the benzene (B151609) ring portion of the molecule suggests an electrophilic aromatic substitution pathway. However, radical mechanisms have also been proposed for halogenations in heterocyclic systems.

While electrophilic substitution is common, radical pathways offer an alternative mechanism for the functionalization of heterocyclic compounds. In the context of indazoles and related systems, radical C-H functionalization has emerged as a powerful strategy for forming various bonds. researchgate.net For instance, iodine-mediated synthesis of certain 2H-indazoles has been suggested to proceed through a radical chain mechanism. nih.gov Similarly, iodine-mediated reactions to form C-N and C-I bonds in other systems have been described with proposed radical pathways. researchgate.net

A plausible general radical pathway could be initiated by an appropriate radical initiator generating a halogen radical. This radical could then abstract a hydrogen atom from the indazole ring, forming an indazolyl radical intermediate. Subsequent reaction with molecular iodine would yield the iodinated product and regenerate a halogen radical to continue the chain process. While direct evidence for a radical iodination mechanism for the synthesis of this compound is not prominently documented, the precedence of radical C-H functionalization in other nitrogen heterocycles suggests it as a potential, albeit less common, pathway. researchgate.netnih.gov

The most widely accepted mechanism for the iodination of the benzene portion of an indazole ring is electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile, in this case, an electrophilic iodine species (e.g., I⁺). masterorganicchemistry.com The synthesis of 3-iodo-1H-indazole, for example, is often achieved by treating the parent indazole with iodine (I₂) and a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF. chim.itmdpi.com

The general mechanism for SEAr proceeds in two main steps:

Attack by the Aromatic Ring: The π-electron system of the indazole's benzene ring acts as a nucleophile, attacking the electrophilic iodine species. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Re-aromatization: A base present in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product. masterorganicchemistry.com

Mechanisms of Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the functionalization of indazoles. The iodine atom at the C4 position of this compound serves as an excellent handle for such transformations.

Palladium-Catalyzed Cross-Coupling Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, proceed through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. nih.govlibretexts.org

The Catalytic Cycle:

Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide, this compound, to a coordinatively unsaturated Pd(0) species. researchgate.netnih.gov This step involves the cleavage of the C-I bond and the formation of a square planar Pd(II) intermediate. The palladium atom inserts itself into the carbon-iodine bond, leading to a change in its oxidation state from 0 to +2. youtube.com

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium(II) center, displacing the halide. nih.govyoutube.com This process typically requires the activation of the organometallic reagent by a base. researchgate.net

Reductive Elimination: This is the final and product-forming step of the cycle. The two organic groups attached to the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond. nih.govyoutube.com The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com

The following table illustrates the key steps in a generic palladium-catalyzed Suzuki-Miyaura coupling of this compound.

| Step | Description | Intermediate |

| Oxidative Addition | This compound reacts with Pd(0) catalyst. | (4-(6-methyl-1H-indazolyl))Pd(II)-I complex |

| Transmetalation | The Pd(II) complex reacts with an organoboron reagent (R-B(OR)2). | (4-(6-methyl-1H-indazolyl))Pd(II)-R complex |

| Reductive Elimination | The coupled product is eliminated from the Pd(II) complex. | 4-R-6-methyl-1H-indazole and regenerated Pd(0) |

Copper-Mediated Coupling Pathways

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, provide a valuable alternative to palladium-catalyzed methods, especially for the formation of C-N and C-O bonds. acs.orgnih.gov These reactions are often used for the N-arylation of indazoles and other nitrogen-containing heterocycles. beilstein-journals.orgorganic-chemistry.org

The precise mechanism of copper-mediated coupling reactions can be complex and is often debated. However, a generally accepted pathway involves the following key features:

Formation of a Copper-Amide or Copper-Alkyl Complex: The reaction is often initiated by the coordination of the N-H bond of the indazole to a Cu(I) or Cu(II) salt in the presence of a base. This can lead to the formation of a copper-indazolide intermediate.

Oxidative Addition/Reductive Elimination or a Concerted Pathway: The subsequent coupling with an aryl halide can proceed through a pathway analogous to the palladium-catalyzed cycle, involving oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. rsc.orgscispace.comnih.gov Alternatively, a concerted mechanism or a radical pathway may be operative under certain conditions. The presence of ligands, typically diamines or amino acids, is often crucial for stabilizing the copper intermediates and facilitating the coupling process. acs.orgorganic-chemistry.org

The following table outlines a plausible pathway for the copper-catalyzed N-arylation of an indazole.

| Step | Description |

| Ligand Exchange/Deprotonation | The indazole displaces a ligand on the copper catalyst and is deprotonated by a base to form a copper-indazolide complex. |

| Coupling with Aryl Halide | The copper-indazolide complex reacts with the aryl halide to form the N-arylated product. |

| Catalyst Regeneration | The active copper catalyst is regenerated. |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the carbon-hydrogen framework and the environment of heteroatoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments used to map the structure of a molecule. For 4-Iodo-6-methyl-1H-indazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. This includes a broad singlet for the N-H proton of the indazole ring, distinct signals for the aromatic protons on the benzene (B151609) portion of the scaffold, and a sharp singlet for the three protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the ring.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom. The spectrum for this compound would be expected to display eight distinct signals, corresponding to the five carbons of the benzene ring, the two carbons of the pyrazole (B372694) ring, and the single carbon of the methyl group. The chemical shift of the carbon atom bonded to the iodine (C4) is significantly influenced by the heavy atom effect. Spectrometers operating at frequencies such as 100 MHz for ¹³C and 400 MHz for ¹H are commonly used for such characterizations. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on typical shifts for substituted indazoles.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 1-H (NH) | 11.0 - 13.0 | br s |

| 3-H | 7.9 - 8.2 | s |

| 5-H | 7.3 - 7.5 | s |

| 7-H | 7.0 - 7.2 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on typical shifts for substituted indazoles.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | 133 - 136 |

| C3a | 120 - 123 |

| C4 | 90 - 95 |

| C5 | 125 - 128 |

| C6 | 138 - 141 |

| C7 | 110 - 113 |

| C7a | 140 - 143 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. For this compound, COSY would be used to confirm the connectivity between the aromatic protons, although in this specific substitution pattern, minimal coupling might be observed between the isolated H5 and H7 protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances by linking them to their known proton assignments. For instance, it would definitively link the proton signal at ~2.5 ppm to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net This technique is instrumental in piecing together the molecular framework and confirming the substitution pattern. For this compound, key HMBC correlations would include those from the methyl protons to carbons C5, C6, and C7, and from the aromatic protons H5 and H7 to surrounding carbons, which solidifies the placement of the iodo and methyl groups.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for characterizing nitrogen-containing heterocycles like indazoles. researchgate.net It provides direct information about the electronic environment of the nitrogen atoms within the ring system. Due to the large chemical shift range of ¹⁵N, this technique is highly sensitive to subtle changes in molecular structure and tautomeric forms. researchgate.net In the case of 1H-indazoles, ¹⁵N NMR can readily distinguish between the pyrrole-type nitrogen (N1) and the pyridine-type nitrogen (N2). researchgate.netresearchgate.net This data is essential for studying prototropic tautomerism and confirming the dominant tautomer in solution. researchgate.net Gradient-selected HMBC (gHMBC) experiments correlating ¹H and ¹⁵N nuclei are often used to assign the nitrogen resonances. researchgate.net

Alongside experimental work, computational chemistry provides powerful tools for structure verification. The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach used to calculate theoretical NMR chemical shifts. nih.govacs.org These calculations, often performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), predict the nuclear magnetic shielding tensors, which can be converted into chemical shifts. nih.govacs.org By comparing the computationally predicted ¹H and ¹³C NMR spectra with the experimental data, researchers can gain a high degree of confidence in their structural assignment. acs.org This synergy between theoretical calculations and experimental results is a modern standard in structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a newly synthesized compound. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure the mass-to-charge ratio with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the calculation of a unique elemental formula.

For this compound (C₈H₇IN₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the compound's molecular formula. rsc.org

Analysis of Fragmentation Pathways for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for structural confirmation. wikipedia.org In electron ionization mass spectrometry (EI-MS), the this compound molecule is ionized to form a molecular ion (M•+), which then undergoes fragmentation. The analysis of these fragmentation patterns offers valuable insights into the molecule's structure. wikipedia.orgmiamioh.edu

The molecular weight of this compound (C₈H₇IN₂) is 258.07 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z = 258. Due to the presence of iodine, a heavy halogen, the C-I bond is relatively weak and susceptible to cleavage. docbrown.infodocbrown.info

Key Predicted Fragmentation Pathways:

Loss of Iodine: A common and significant fragmentation pathway for iodo-substituted aromatic compounds is the homolytic cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (I•). This would produce a fragment ion corresponding to the 6-methyl-1H-indazole cation.

Loss of Methyl Group: Cleavage of the bond between the aromatic ring and the methyl group can lead to the loss of a methyl radical (•CH₃), forming a corresponding cation.

Ring Cleavage: The indazole ring system itself can undergo fragmentation, although these pathways are often more complex. This can involve the loss of small neutral molecules like HCN or N₂.

These predicted fragmentation patterns provide a unique fingerprint for the molecule, allowing for its unambiguous identification and structural confirmation. researchgate.net

| Predicted Fragment Ion | Mass/Charge (m/z) | Corresponding Neutral Loss |

|---|---|---|

| [C₈H₇IN₂]•+ (Molecular Ion) | 258 | - |

| [C₈H₇N₂]+ | 131 | I• (Iodine radical) |

| [C₇H₄IN₂]+ | 243 | •CH₃ (Methyl radical) |

| [I]+ | 127 | C₈H₇N₂• |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule. dntb.gov.ua Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. vscht.cz For this compound, the IR spectrum would reveal characteristic absorption bands confirming the presence of its key structural features.

The spectrum is expected to show a distinct absorption band in the region of 3100-3000 cm⁻¹, characteristic of the N-H stretching vibration of the indazole ring. Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will show bands just below this value. vscht.cz The C=C and C=N stretching vibrations within the fused aromatic ring system typically produce a series of bands in the 1620-1450 cm⁻¹ region. Finally, the C-I bond stretching vibration is expected in the lower frequency (fingerprint) region of the spectrum, typically below 600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indazole Ring) | Stretching | 3100 - 3000 |

| Aromatic C-H | Stretching | 3100 - 3050 |

| Aliphatic C-H (Methyl) | Stretching | 2975 - 2850 |

| C=C / C=N (Aromatic Rings) | Stretching | 1620 - 1450 |

| C-H (Methyl) | Bending | 1465 - 1375 |

| C-I | Stretching | 600 - 500 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization. nih.govnih.gov While specific crystallographic data for this compound is not available, the methodology would be standard for a small organic molecule.

The process begins with the growth of a high-quality single crystal. nih.gov This crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected. wikipedia.org The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. nih.gov

For this compound, this analysis would confirm the planarity of the indazole ring system and provide exact measurements for all bond lengths and angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonding involving the indazole N-H group or halogen bonding involving the iodine atom. mdpi.commdpi.com Such studies have been successfully applied to various other indazole and heterocyclic derivatives to unambiguously confirm their structures. nih.govacs.orgresearchgate.net

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | (To be determined) e.g., Monoclinic, Orthorhombic |

| Space Group | (To be determined) e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | (To be determined) Size and shape of the repeating unit |

| Bond Lengths (Å) | (To be determined) Precise interatomic distances |

| Bond Angles (°) | (To be determined) Angles between adjacent bonds |

| Intermolecular Interactions | (To be determined) e.g., Hydrogen bonding, Halogen bonding |

Computational Chemistry and Theoretical Studies on 4 Iodo 6 Methyl 1h Indazole and Indazole Derivatives

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modern chemical research, enabling the detailed study of electronic structure and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like indazole derivatives. nih.govresearchgate.net DFT calculations are employed to determine optimized molecular geometries, electronic distributions, and energies. rsc.org

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. nih.govrsc.org For instance, in a study of 3-carboxamide indazole derivatives, compounds with the largest HOMO-LUMO energy gaps were identified as having the highest stability. nih.govrsc.org Similarly, DFT computations on another series of indazole derivatives identified compounds with significant energy band gaps, suggesting their electronic characteristics. researchgate.netrsc.orgrsc.org

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. nih.govresearchgate.net MEP analysis helps predict the reactive sites of a molecule for electrophilic and nucleophilic attack by mapping the electron density surface. nih.gov Different colors on the MEP surface represent areas of varying electrostatic potential; red typically indicates negative potential (nucleophilic sites, rich in electrons), while blue signifies positive potential (electrophilic sites, poor in electrons). nih.govresearchgate.net

Theoretical spectroscopic data, such as FT-IR, NMR, and UV-Vis spectra, can also be calculated using DFT. core.ac.uk These theoretical spectra are often compared with experimental data to confirm molecular structures and understand their vibrational and electronic properties. core.ac.uk For example, DFT calculations using the B3LYP functional have been successfully used to calculate the geometric, electronic, and thermodynamic properties of indazole and its metal complexes. core.ac.uk

Table 1: Representative DFT-Calculated Quantum Chemical Parameters for Indazole Derivatives (Note: Data is illustrative, sourced from studies on various indazole derivatives, not specifically 4-Iodo-6-methyl-1H-indazole)

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| 3-Carboxamide Indazole (8a) | -6.54 | -1.78 | 4.76 | nih.govrsc.org |

| 3-Carboxamide Indazole (8c) | -6.68 | -1.95 | 4.73 | nih.govrsc.org |

| 3-Carboxamide Indazole (8s) | -6.87 | -2.13 | 4.74 | nih.govrsc.org |

| 4-chloro-1H-indazole (gas phase) | -6.85 | -0.65 | 6.20 | researchgate.net |

| 4-bromo-1H-indazole (gas phase) | -6.79 | -0.73 | 6.06 | researchgate.net |

DFT calculations are instrumental in elucidating reaction mechanisms by computing the energy profiles of chemical reactions. This involves identifying the structures and energies of reactants, intermediates, transition states, and products. nih.gov A theoretical study on the formation of carbamic acids from pyrazole (B372694) and indazole utilized DFT methods to map the energetic profile of the reaction. researchgate.net

By calculating the activation energy (the energy barrier that must be overcome for a reaction to occur), researchers can gain insights into reaction kinetics and feasibility. beilstein-journals.org For example, computational studies on the regioselective alkylation of indazole derivatives have explored possible reaction mechanisms and the energies of different tautomers and intermediates to explain the observed product distributions. beilstein-journals.org These calculations can reveal why certain reaction conditions favor the formation of one isomer over another, such as the N1 versus N2 alkylated products. beilstein-journals.org

The transition state (TS) is the highest energy point along the reaction coordinate and is critical for determining the rate and selectivity of a chemical reaction. nih.gov Analyzing the geometry and energy of transition states allows chemists to predict which reaction pathway is more favorable. nih.gov In reactions with multiple possible outcomes, such as the regioselective functionalization of the indazole ring, comparing the activation barriers of the different pathways can predict which product will be predominantly formed. beilstein-journals.org

For instance, in transition-metal-catalyzed reactions, which are frequently used for synthesizing functionalized indazoles, computational analysis of potential transition states can help rationalize the observed regioselectivity and guide the development of more efficient and selective catalysts. nih.govmdpi.comnih.gov

Molecular Modeling and Simulation Approaches in Indazole Research

Beyond quantum mechanics, other molecular modeling techniques are vital in studying the interactions of indazole derivatives, particularly in a biological context.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as an indazole derivative) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target. nih.govrsc.org Docking simulations score the different binding poses based on factors like binding energy, providing a prediction of the ligand's affinity for the receptor. rsc.orgresearchgate.net Numerous studies have used molecular docking to evaluate the binding effectiveness of novel indazole derivatives against various protein targets, such as those involved in cancer. nih.govrsc.orgresearchgate.net The results of these simulations can identify key interactions, like hydrogen bonds, with specific amino acid residues in the protein's active site. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. nih.govtandfonline.com An MD simulation of a ligand-protein complex can show how the molecules move and interact, revealing the stability of the binding pose predicted by docking. nih.govtandfonline.com This approach offers a more realistic view of the molecular interactions than static docking models. nih.gov

Table 2: Example Molecular Docking Results for Indazole Derivatives against Protein Targets

| Indazole Derivative | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Interacting Residues | Source |

| Derivative 8v | Renal Cancer Receptor (6FEW) | -11.0 | ASP784, LYS655, MET699 | nih.govrsc.org |

| Derivative 8w | Renal Cancer Receptor (6FEW) | -10.5 | ASP784, LYS655, MET699 | nih.govrsc.org |

| Derivative 8y | Renal Cancer Receptor (6FEW) | -10.2 | ASP784, LYS655, MET699 | nih.govrsc.org |

| Derivative 6g | Renal Cancer Receptor (6FEW) | High Binding Energy | Not specified | rsc.orgrsc.org |

| Derivative 7g | Renal Cancer Receptor (4WA9) | High Binding Energy | Not specified | rsc.orgrsc.org |

Prediction of Structure-Reactivity Relationships via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.goveurekaselect.comnih.gov By correlating structural features (descriptors) with activity, QSAR models can be used to predict the properties of new, unsynthesized molecules. nih.gov

Three-dimensional QSAR (3D-QSAR) studies, for example, have been performed on indazole derivatives to understand the structural features that influence their inhibitory potency against specific biological targets like HIF-1α. nih.govtandfonline.com These models generate steric and electrostatic contour maps that provide a structural framework for designing new derivatives with improved activity. nih.govtandfonline.com Similarly, QSAR analysis has been used to understand the essential structural requirements for the selectivity of indazole analogs for specific receptors. eurekaselect.com

Solvent Effects in Computational Modeling of Indazole Reactions

The solvent in which a reaction is carried out can have a significant impact on its rate, selectivity, and mechanism. nih.gov Computational models can account for these solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method can capture specific interactions like hydrogen bonding between the solute and solvent molecules. researchgate.net Studies on indazole derivatives have used both implicit and explicit models to investigate solvent effects on reactivity and reaction mechanisms. researchgate.netresearchgate.net For example, quantum chemical calculations have been performed for indazole derivatives in both the gas phase and in an aqueous phase to compare their properties and understand the influence of the solvent. researchgate.net Experimental work has also highlighted the importance of solvent choice, with studies optimizing reaction yields by testing different solvents like DMSO. researchgate.net

Academic Applications and Emerging Research Directions

4-Iodo-6-methyl-1H-indazole as a Strategic Intermediate in Complex Organic Synthesis

The true synthetic value of this compound lies in its role as a functionalized intermediate. The carbon-iodine bond at the C4 position is a key reactive handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows for the precise installation of aryl, alkyl, alkynyl, and other functional groups, which is a critical step in building the intricate architectures of modern pharmaceuticals, particularly kinase inhibitors. nih.govnih.gov

The methyl group at the C6 position influences the molecule's electronic properties and provides steric bulk, which can direct the regioselectivity of subsequent reactions and affect the binding affinity of the final compound to its biological target. mdpi.com Furthermore, the N-H bond of the pyrazole (B372694) ring can be selectively alkylated or arylated, often leading to distinct biological activities between the N1 and N2 regioisomers. beilstein-journals.org

A prime example of the strategic use of a related halo-indazole is in the synthesis of protein kinase inhibitors. Many such drugs feature a substituted indazole core that mimics the hinge-binding region of ATP in the kinase domain. nih.govresearchgate.net The C4-iodo group on this compound is perfectly positioned for late-stage functionalization, a strategy that enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Below is a table summarizing key transition-metal-catalyzed reactions for which this compound is an ideal substrate.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type | Significance in Complex Synthesis |

| Suzuki Coupling | Aryl/Vinyl Boronic Acids or Esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl/Vinyl-6-methyl-1H-indazole | Construction of biaryl systems, common in kinase inhibitors. |

| Heck Coupling | Alkenes | Pd catalyst (e.g., Pd(OAc)₂), Base | 4-Alkene-6-methyl-1H-indazole | Introduction of vinyl groups for further elaboration. |

| Sonogashira Coupling | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-6-methyl-1H-indazole | Creation of rigid linkers and extended π-systems. |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, Ligand (e.g., BINAP), Base | 4-Amino-6-methyl-1H-indazole | Installation of nitrogen-based functional groups. |

| Stille Coupling | Organostannanes | Pd catalyst | 4-Aryl/Alkyl-6-methyl-1H-indazole | Forms C-C bonds with a wide range of organic groups. |

This table illustrates the synthetic potential of the C4-iodo functionality for building complex molecular scaffolds.

Indazole Scaffolds in Catalysis Research and Ligand Design

The indazole nucleus is not only a pharmacophore but also a "privileged scaffold" in the design of ligands for transition-metal catalysis. nih.govacs.org The two nitrogen atoms in the pyrazole ring can act as coordination sites for metal centers, creating stable chelate complexes. The properties of these ligands can be precisely adjusted by modifying the substituents on the indazole core.

In the context of this compound, the molecule can be derivatized into sophisticated ligands, such as indazole-based phosphines. acs.org For instance, the iodine at the C4 position can be replaced by a diphenylphosphine (B32561) group via a lithium-halogen exchange followed by reaction with chlorodiphenylphosphine. The resulting ligand's electronic and steric properties are influenced by the methyl group at C6.

Electronic Effects : The methyl group is weakly electron-donating, which can increase the electron density on the metal center, potentially enhancing its catalytic activity in certain oxidative addition steps. mdpi.com

Steric Effects : The methyl group provides steric hindrance that can create a specific coordination environment around the metal, influencing the selectivity (e.g., enantioselectivity or regioselectivity) of the catalyzed reaction. rsc.orgrsc.org

Recent research has demonstrated the utility of indazole-phosphine ligands in gold(I) catalysis. nih.gov By methylating one of the indazole nitrogens, a cationic charge can be introduced into the ligand backbone. This modification drastically alters the electronic properties of the gold complex, leading to marked differences in catalytic activity for reactions like propargyl amide and enyne cyclizations. acs.org This highlights the tunability of the indazole scaffold in ligand design.

| Ligand Type | Metal Complex | Catalytic Application | Role of Indazole Scaffold |

| Indazole-Phosphine | Gold(I) | Enyne Cyclization, Propargyl Amide Cyclization | Provides a tunable N-donor site for creating neutral or cationic ligands. nih.govacs.org |

| Bidentate N,N-Indazole Ligands | Mercury(II) | Biginelli/Transesterification Reactions | Acts as a chelating ligand to stabilize the metal center. |

| Functionalized Indenyl Phosphines | Palladium(II), Rhodium(I) | C-C and C-N Cross-Coupling Reactions | The indenyl moiety, an analogue of indazole, shows enhanced reactivity (indenyl effect). rsc.org |

This table showcases the application of indazole derivatives as versatile ligands in catalysis, where substituents play a crucial role in tuning catalytic performance.

Exploration of Indazole Derivatives in Novel Materials Science

The field of materials science, particularly organic electronics, has identified indazole derivatives as promising building blocks for functional materials. researchgate.net Their rigid, planar, and electron-rich nature makes them suitable components for creating extended π-conjugated systems, which are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

This compound serves as an excellent starting material for synthesizing such materials. The C4-iodo group is a key functional handle for Sonogashira or Suzuki coupling reactions, which are used to link the indazole core to other aromatic or heteroaromatic units, thereby extending the π-conjugation. This extension is critical for tuning the material's optoelectronic properties, such as its absorption and emission wavelengths, fluorescence quantum yield, and charge carrier mobility.

For example, derivatives of carbazole (B46965) and imidazole—a structural relative of indazole—have been successfully employed as deep-blue emitters in OLEDs. mdpi.comnih.gov By carefully designing the molecular structure, researchers can control properties like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which dictates the emission color and efficiency of the device. The methyl group on the this compound scaffold can also improve the solubility and film-forming properties of the final material, which is crucial for device fabrication.

| Material Class | Synthetic Strategy from Halo-Indazole | Target Application | Key Property Tuned by Indazole Core |

| π-Conjugated Oligomers | Suzuki or Stille coupling | Organic Light-Emitting Diodes (OLEDs) | Emission wavelength (color), fluorescence efficiency. |

| Donor-Acceptor Polymers | Polymerization via cross-coupling | Organic Photovoltaics (OPVs) | Bandgap, charge carrier mobility. |

| Small Molecule Semiconductors | Multi-step synthesis using cross-coupling | Organic Field-Effect Transistors (OFETs) | Molecular packing, charge transport properties. |

| Fluorescent Probes | Functionalization via coupling reactions | Bio-imaging, Chemical Sensing | Selectivity, quantum yield, Stokes shift. |

This table outlines the potential of indazole derivatives, accessible from precursors like this compound, in the development of advanced organic materials.

Future Research Avenues and Methodological Advancements in Indazole Chemistry

The chemistry of indazoles is a dynamic field with several exciting future directions. Research is focused on developing more efficient, sustainable, and versatile synthetic methods to access functionalized indazoles and on expanding their applications.

Methodological Advancements:

Green Chemistry Approaches : Future synthetic methods will likely focus on reducing environmental impact. researchgate.net This includes the development of metal-free C-H amination reactions, the use of greener solvents, and catalyst-based approaches that minimize waste and improve atom economy. benthamdirect.com

C-H Functionalization : Direct C-H functionalization is emerging as a powerful tool to modify the indazole scaffold without the need for pre-functionalized starting materials like halo-indazoles. nih.govnih.gov Developing methods to selectively activate and functionalize the C-H bonds at various positions on the indazole ring (C3, C5, C7) is a major goal. rsc.orgresearchgate.net This would provide a more direct route to novel derivatives.

Photocatalysis and Electrochemistry : Light- and electricity-driven reactions offer mild and highly selective ways to form C-C and C-N bonds. Recent work on the photochemical permutation of indazoles into benzimidazoles showcases the potential of these methods to achieve novel molecular transformations. nih.gov

Flow Chemistry : Continuous-flow synthesis can offer improved safety, scalability, and efficiency for the production of indazole-based active pharmaceutical ingredients (APIs).

Emerging Applications:

New Therapeutic Targets : While indazoles are well-established as kinase inhibitors, their privileged structure makes them suitable for targeting other protein classes. nih.gov Future research will explore indazole derivatives as inhibitors of other enzymes, G-protein coupled receptors (GPCRs), and ion channels.

Advanced Materials : The exploration of indazole derivatives in materials science is still in its early stages. Future work will likely focus on creating novel materials with enhanced properties, such as thermally activated delayed fluorescence (TADF) emitters for next-generation OLEDs and materials for flexible electronics.

Chemical Biology : Functionalized indazoles can be used to create chemical probes to study biological processes. For example, attaching fluorescent tags or photo-crosslinking groups to an indazole-based drug can help identify its cellular targets and mechanism of action.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Iodo-6-methyl-1H-indazole, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves alkylation of the indazole core followed by iodination. For example, alkylation with sodium hexamethyldisilazane in tetrahydrofuran under reflux yields intermediates, which are then iodinated using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents. Yields can be optimized by controlling stoichiometry (1.2–1.5 equivalents of iodinating agent) and reaction time (6–12 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns and iodination success. The methyl group at position 6 typically appears as a singlet (~2.5 ppm), while the indazole protons show splitting patterns dependent on adjacent substituents .

- X-Ray Crystallography : Employ SHELX or Mercury software for structure refinement. High-resolution data (≤ 0.8 Å) is crucial for resolving iodine’s heavy-atom effects. Mercury’s void analysis can assess crystal packing efficiency .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during iodination of 6-methyl-1H-indazole?

- Methodological Answer : Regioselectivity is influenced by directing groups and solvent polarity. The methyl group at position 6 electronically deactivates adjacent positions, favoring iodination at position 4. Computational modeling (e.g., density-functional theory, DFT) predicts electron density distribution, guiding reagent choice. For example, NIS in acetonitrile enhances selectivity for position 4 due to its polar aprotic nature .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme source, buffer conditions). Validate results using:

- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) across fluorometric and radiometric assays.

- Structural Validation : Co-crystallize derivatives with target enzymes (e.g., kinases) to confirm binding modes. Cross-reference with PubChem bioactivity data to identify outliers .

Q. How can computational tools predict the stability of this compound under varying experimental conditions?

- Methodological Answer :

- DFT Calculations : Model degradation pathways (e.g., hydrolysis, photolysis) using Gaussian or ORCA software. Focus on bond dissociation energies (BDEs) for the C–I bond (~45–50 kcal/mol).

- Mercury CSD : Analyze crystal structures for hydrogen-bonding networks that enhance thermal stability. Compounds with dense packing (packing coefficient ≥ 0.75) resist decomposition .

Q. What experimental design principles optimize the stability of this compound in long-term storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.